2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate
Description
2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate is a synthetic organic compound characterized by a benzene-1,3-dicarboxylate core esterified with a methyl group and a 2-[(2,4-difluorobenzyl)amino]-2-oxoethyl moiety. This structure combines ester and amide functionalities, with fluorine atoms at the 2- and 4-positions of the benzyl group.
Properties
IUPAC Name |
3-O-[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 1-O-methyl benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO5/c1-25-17(23)11-3-2-4-12(7-11)18(24)26-10-16(22)21-9-13-5-6-14(19)8-15(13)20/h2-8H,9-10H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZBXIKOGNWFCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate typically involves multiple steps:
Formation of 2,4-Difluorobenzylamine: This can be synthesized from 2,4-difluorobenzonitrile through reduction using hydrogen gas in the presence of a palladium catalyst.
Coupling Reaction: The 2,4-difluorobenzylamine is then reacted with ethyl 2-bromo-2-oxoacetate under basic conditions to form the intermediate product.
Esterification: The intermediate is then esterified with methyl benzene-1,3-dicarboxylate in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of benzene-1,3-dicarboxylates exhibit significant anticancer properties. The incorporation of the difluorobenzyl moiety may enhance the compound's ability to inhibit tumor growth through modulation of key signaling pathways involved in cancer progression .
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes such as tyrosinase, which is involved in melanin production. Studies have shown that structural modifications can lead to increased potency against this enzyme, suggesting potential applications in treating hyperpigmentation disorders .
- Antimicrobial Properties : The presence of the difluorobenzyl group has been linked to enhanced antimicrobial activity against various pathogens. This property could be leveraged in the development of new antimicrobial agents .
Organic Synthesis Applications
- Synthesis of Functionalized Compounds : The compound can serve as an intermediate in the synthesis of more complex molecules, including functionalized 2,3-dihydro-1,4-benzoxazines through domino reactions. This method allows for the generation of diverse chemical entities with potential biological activities .
- Building Block for Drug Development : Its unique structural features make it a valuable building block for developing new pharmaceuticals. The ability to modify the benzene ring and dicarboxylate functionalities allows chemists to tailor compounds for specific therapeutic targets .
Material Science Applications
- Polymer Chemistry : The compound can be utilized in the synthesis of novel polymers with tailored properties for applications in coatings and materials science. Its functional groups can interact with other monomers to create copolymers that exhibit desirable mechanical and thermal properties.
- Nanotechnology : Research into incorporating this compound into nanomaterials has shown promise in enhancing the stability and functionality of nanoparticles used in drug delivery systems .
Case Studies
- Case Study 1 : A study published by MDPI highlighted the synthesis of halogenated benzamides using similar compounds, demonstrating their utility in creating derivatives with enhanced biological activity. The findings suggest that modifications at specific positions on the aromatic ring significantly affect biological outcomes .
- Case Study 2 : A patent application described the use of difluorobenzyl derivatives as key intermediates in synthesizing new classes of pharmaceuticals targeting neurological disorders. This underscores the compound's versatility and importance in drug discovery efforts .
Mechanism of Action
The mechanism of action of 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the amino-oxoethyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Table 1: Functional Group Comparison
Physicochemical Properties
- Solubility : The fluorine atoms and ester groups may reduce aqueous solubility compared to hydroxyl-containing analogs (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ).
- Stability : The amide group is less prone to hydrolysis than sulfonylureas (e.g., metsulfuron-methyl ), which degrade rapidly in acidic conditions.
Biological Activity
2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate (CAS Number: 1291856-10-4) is a compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C₁₈H₁₅F₂N O₅
- Molecular Weight : 363.3 g/mol
- Structure : The compound features a difluorobenzyl group attached to an amino and oxoethyl moiety with dicarboxylate functionality, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅F₂N O₅ |
| Molecular Weight | 363.3 g/mol |
| CAS Number | 1291856-10-4 |
Biological Activity Overview
Research into the biological activity of this compound has focused on its potential as an antitumor agent and its effects on various cancer cell lines. The following sections summarize key findings from recent studies.
Antitumor Activity
- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects against several human cancer cell lines. The mechanism appears to involve the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division .
- Selectivity : The compound demonstrates selective toxicity towards cancerous cells compared to normal cells. For instance, it has shown significant efficacy against lung carcinoma (A549) and cervix carcinoma (HeLa) cell lines while sparing non-tumorigenic breast epithelial cells .
- Dose Response : The relationship between dosage and effect is biphasic, indicating that lower doses may be less effective while higher concentrations yield significant cytotoxicity. This characteristic suggests a complex interaction with cellular targets that warrants further investigation .
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds and their structure-activity relationships (SAR):
- Study on Related Benzothiazoles : A series of benzothiazole derivatives were analyzed for their antitumor properties. Compounds with specific substituents demonstrated enhanced activity against various cancer types, including ovarian and colon carcinomas . This indicates that modifications in the structure of compounds like this compound could lead to improved therapeutic profiles.
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
